molecular formula C15H24N2O2S B2644973 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1797760-38-3

3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2644973
CAS RN: 1797760-38-3
M. Wt: 296.43
InChI Key: RDHJBUDQDLHUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea (ITUE) is a chemical compound that belongs to the class of ureas. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. ITUE has been the subject of scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea, due to its complex structure, is likely to be involved in synthesis and chemical reactions aimed at creating novel organic compounds. For instance, urea derivatives are frequently utilized in the synthesis of heterocyclic compounds, as demonstrated by the development of novel pyridine, naphthyridine derivatives (Abdelrazek et al., 2010), and pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). These reactions showcase the versatility of urea derivatives in contributing to the diversity of organic chemistry through the formation of complex and functionalized molecular architectures.

Material Science Applications

In material science, the urea derivative could play a role in the synthesis of functional polymers. For example, urea-functionalized polymers have been researched for their thermal properties and potential applications in coatings and films. The study by Yu et al. (2000) on thermolytic and catalytic reactions in functionalized regioregular polythiophenes (Yu & Holdcroft, 2000) illustrates the importance of such derivatives in modifying polymer properties for specific applications.

Photoluminescent Properties

Another area of research that might involve this compound is the study of photoluminescent properties in polymers. Han et al. (2005) investigated the synthesis, solid-phase reaction, optical properties, and patterning of luminescent polyfluorenes (Han et al., 2005). The incorporation of a urea derivative similar to 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea could influence the photoluminescent properties of polyfluorenes, thereby enhancing their application in optoelectronic devices.

Medicinal Chemistry

In medicinal chemistry, although direct references to the exact urea compound are scarce, the structural motif of urea is a common feature in drug design. For instance, urea derivatives have been explored for their potential as inhibitors or activators of certain biological targets (Manickam et al., 2017). The structural uniqueness of 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea suggests potential exploration in this field for novel biological activities.

properties

IUPAC Name

1-(oxan-4-yl)-3-propan-2-yl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-12(2)16-15(18)17(13-6-9-19-10-7-13)8-5-14-4-3-11-20-14/h3-4,11-13H,5-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHJBUDQDLHUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N(CCC1=CC=CS1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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